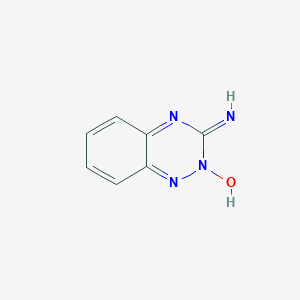

1,2,4-benzotriazin-3-amine 2-oxide

Description

1,2,4-Benzotriazin-3-amine 2-oxide is a nitrogen-containing heterocyclic compound characterized by a benzotriazine core with an amine group at position 3 and an oxide group at position 2. While the exact nomenclature may vary depending on numbering conventions, the evidence primarily describes analogues with oxide groups at positions 1 or 1,4 (e.g., Tirapazamine, a 1,4-dioxide). Structural variations, such as halogen or alkyl substituents, significantly influence physicochemical properties and biological activity.

Properties

CAS No. |

27238-43-3 |

|---|---|

Molecular Formula |

C7H6N4O |

Molecular Weight |

162.15g/mol |

IUPAC Name |

2-hydroxy-1,2,4-benzotriazin-3-imine |

InChI |

InChI=1S/C7H6N4O/c8-7-9-5-3-1-2-4-6(5)10-11(7)12/h1-4,8,12H |

InChI Key |

YMOOFVIWAQIKTB-UHFFFAOYSA-N |

SMILES |

C1=CC2=NC(=N)N(N=C2C=C1)O |

Canonical SMILES |

C1=CC2=NC(=N)N(N=C2C=C1)O |

Origin of Product |

United States |

Preparation Methods

Cyclization of Nitrobenzene Derivatives with Guanidine Salts

A foundational approach to 3-amino-1,2,4-benzotriazines involves the reaction of nitrobenzene derivatives with guanidine salts under basic conditions. This method, patented by Suzuki and Kawakami, employs o-fluoronitrobenzene reacting with guanidine in tert-butanol/potassium tert-butoxide (t-BuOK/THF) at 60°C for 4–6 hours . While this route primarily yields 1-oxide or 1,4-dioxide isomers, substitution patterns on the nitrobenzene precursor could direct oxide formation to the 2-position. For instance, electron-withdrawing groups at specific positions may stabilize intermediates favoring 2-oxide formation.

Reaction Conditions

| Parameter | Value | Source |

|---|---|---|

| Nitrobenzene | o-fluoronitrobenzene | |

| Guanidine salt | Free guanidine base | |

| Base | t-BuOK | |

| Solvent | THF | |

| Temperature | 60°C | |

| Reaction time | 4–6 hours |

This method’s scalability is limited by the need for precise substituent control, but it offers a one-step pathway to the benzotriazine core .

Oxidation of 3-Amino-1,2,4-Benzotriazine Precursors

Selective oxidation of mono- or di-oxidized benzotriazines provides a plausible route to the 2-oxide isomer. For example, tirapazamine (1,2,4-benzotriazin-3-amine 1,4-dioxide) is synthesized via benzofuroxan (5) and cyanamide in acetonitrile with 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) at 20–25°C . By modifying oxidation conditions, such as using hydrogen peroxide in acetic acid, partial reduction or positional oxidation could yield the 2-oxide.

Key Oxidation Parameters

| Reagent | Role | Source |

|---|---|---|

| Hydrogen peroxide | Oxidizing agent | |

| Acetic acid | Solvent/acid catalyst | |

| Temperature | 0–25°C |

In a related study, trifluoroacetic anhydride and hydrogen peroxide were used to oxidize N-substituted benzotriazines, demonstrating the feasibility of directed oxide formation .

Heteroannulation of Benzofuroxan with Cyanamide

The industrial synthesis of tirapazamine offers insights into large-scale benzotriazine production. Benzofuroxan reacts with cyanamide in acetonitrile catalyzed by DBU, yielding 1,4-dioxide after acidic workup. Adjusting the stoichiometry of DBU and cyanamide (optimal ratio 1:2:2 benzofuroxan/DBU/cyanamide) maximizes conversion . While this method targets the 1,4-dioxide, replacing benzofuroxan with a 2-oxide precursor (e.g., 2-nitrosobenzene derivatives) could shift regioselectivity.

Process Optimization

Spectroscopic Characterization and Validation

While synthesis methods for the 2-oxide are sparingly documented, its characterization is well-established. Nuclear magnetic resonance (NMR) and mass spectrometry (MS) data confirm the structure: molecular formula C₇H₆N₄O, exact mass 162.054161 g/mol, and InChI key ZHMQCQMZYRDHHK-UHFFFAOYSA-N . These analytical tools are critical for verifying the success of synthetic routes targeting this isomer.

Chemical Reactions Analysis

Types of Reactions: 1,2,4-benzotriazin-3-amine 2-oxide undergoes various chemical reactions, including:

Oxidation: Conversion to higher oxidation states using strong oxidizing agents.

Reduction: Reduction to the corresponding amine or other lower oxidation state derivatives.

Substitution: Nucleophilic substitution reactions at the amino group or other reactive sites on the benzotriazine ring.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, peracids.

Reduction: Sodium borohydride, catalytic hydrogenation.

Substitution: Alkyl halides, acyl chlorides under basic or acidic conditions.

Major Products:

Oxidation: Higher oxidation state derivatives.

Reduction: Corresponding amine derivatives.

Substitution: Various substituted benzotriazine derivatives.

Scientific Research Applications

Medicinal Chemistry

- Cancer Therapy : The compound exhibits hypoxia-selective cytotoxicity, making it effective against hypoxic tumor cells. It is involved in the development of hypoxia-activated prodrugs that release cytotoxic agents selectively in low oxygen environments typical of solid tumors . Research indicates that it undergoes a one-electron reduction under hypoxic conditions to form reactive species that damage DNA, leading to cell death.

- Antibacterial and Antifungal Properties : Investigations into its biological activity have shown potential antibacterial and antifungal effects, positioning it as a candidate for further pharmaceutical development .

Analytical Chemistry

The compound serves as a reagent in analytical methods for detecting and quantifying specific compounds. Its unique structure allows for enhanced accuracy in laboratory results .

Polymer Chemistry

In polymer science, 1,2,4-benzotriazin-3-amine 2-oxide is incorporated into polymer formulations to improve thermal stability and resistance to degradation. This application is crucial for producing durable materials used in various industrial processes .

Environmental Science

The compound is utilized in studies assessing the degradation of pollutants. It aids researchers in understanding environmental impacts and developing remediation strategies for contaminated sites .

Biochemistry Research

In biochemical assays, this compound is employed to study enzyme activity and interactions within metabolic pathways. This research can lead to insights into potential therapeutic targets for various diseases .

Case Studies and Research Findings

Recent studies have highlighted the effectiveness of 1,2,4-benzotriazin-3-amine 2-oxide in various applications:

- A study demonstrated its potential in fragment-based drug discovery as an intermediate for synthesizing aminoindazole PDK1 inhibitors .

- Another investigation focused on the synthesis of derivatives that exhibit preferentially hypoxic apoptosis and anti-angiogenic activity, showcasing its versatility in therapeutic development .

Mechanism of Action

The mechanism of action of 3-amino-1,2,4-benzotriazine 2-oxide involves its selective activation under hypoxic conditions, commonly found in solid tumors. The compound undergoes a one-electron reduction to form a free radical species, which interacts with DNA to produce single- and double-strand breaks, leading to cell death . This hypoxia-selective cytotoxicity is mediated by the enzymatic reduction of the compound in low-oxygen environments .

Comparison with Similar Compounds

7-Bromo-1,2,4-benzotriazin-3-amine 1-Oxide

This derivative (CAS 677297-87-9) features a bromine atom at position 7 and a methyl group at position 4. Key attributes include:

7-Fluoro-1,2,4-benzotriazin-3-amine 1-Oxide

The fluoro analogue (CAS 500889-65-6) exhibits distinct electronic effects due to fluorine’s electronegativity.

3-Alkyl-Substituted Analogues

highlights 3-ethyl (SR 4895) and 3-(2'-methoxyethyl) (SR 4941) derivatives as promising candidates. These modifications improve:

- Electron Affinity : Alkyl groups enhance stability of the bioreductive radical, amplifying cytotoxicity .

- Solubility : Methoxyethyl chains introduce polarity, addressing formulation challenges of parent compounds .

Heterocyclic Analogues with 2-Oxide Groups

While benzotriazine 2-oxide derivatives are less documented, –15 describe 6-chloropyridazin-3-amine 2-oxide, a related heterocycle. Key distinctions include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.